5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE

Steroidogenesis CYP17A1 Enzyme Specificity

5-Pregnen-3-beta,16-alpha-diol-20-one is the definitive probe for defining human CYP17A1 active-site constraints—unlike 16α-hydroxyprogesterone, it is not produced by CYP17A1, making it an essential negative control. Its Δ5-3β-hydroxy structure is required for accurate in-vitro reconstitution of adrenal steroid biosynthesis and for unambiguous identification of this endogenous metabolite in LC-MS/MS or GC-MS metabolomics workflows. Ensure your research is built on authentic, high-purity reference material.

Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
Cat. No. B13860943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE
Molecular FormulaC21H32O3
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
InChIInChI=1S/C21H32O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h4,14-19,23-24H,5-11H2,1-3H3/t14-,15-,16+,17+,18-,19+,20+,21-/m1/s1
InChIKeyZAKJZPQDUPCXSD-CCOGIYSMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE: Endogenous Neurosteroid Precursor and Metabolite for Research Applications


5-Pregnen-3-beta,16-alpha-diol-20-one, also known as 16α-hydroxypregnenolone, is an endogenous C21 steroid belonging to the class of hydroxypregnenolones [1]. It is characterized by a 3β-hydroxy-Δ5-steroid structure and serves as a key intermediate in the biosynthesis of various adrenal steroids, acting as a precursor for downstream hormones . It is also classified as a neurosteroid due to its documented effects on the central nervous system .

Why 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE Cannot Be Replaced by Generic Analogs in Metabolic Studies


Substitution with in-class compounds like 16α-hydroxyprogesterone or unmodified pregnenolone is not straightforward due to distinct regio- and stereospecific metabolic fates. While structurally similar, these steroids are processed by key steroidogenic enzymes with vastly different efficiencies. For instance, human CYP17A1 does not produce 16α-hydroxypregnenolone experimentally, unlike 16α-hydroxyprogesterone, indicating a fundamental difference in their interaction with this critical enzyme [1]. Furthermore, the presence of a Δ5-double bond versus a Δ4-3-keto structure or a 5α/5β-reduced A-ring significantly alters a steroid's conformation and its ability to act as a substrate or inhibitor for enzymes like 5α-reductase and cytochrome P450s [2]. These differential metabolic and receptor interactions preclude simple interchangeability in research assays.

Quantitative Differentiation Evidence for 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE


Substrate Discrimination by Human CYP17A1: Δ5 vs. Δ4 Steroids

In studies of human CYP17A1, 16α-hydroxypregnenolone (5-pregnen-3β,16α-diol-20-one) is not produced as a detectable metabolite from pregnenolone under standard in vitro conditions, whereas the analogous 4-ene steroid, 16α-hydroxyprogesterone, is produced from progesterone [1]. This indicates a clear substrate specificity and different metabolic handling by a key drug target.

Steroidogenesis CYP17A1 Enzyme Specificity

Validated Application Scenarios for 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE Based on Differentiation Evidence


Investigating Substrate Specificity of Human CYP17A1

5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE is an essential tool for studying the substrate specificity of human CYP17A1. Its inability to be produced by the enzyme, in contrast to its 4-ene analog 16α-hydroxyprogesterone, makes it a valuable negative control or a probe to define the structural boundaries of the enzyme's active site [1]. This is directly supported by structural biology studies demonstrating its lack of production by CYP17A1 [1].

Precursor in In Vitro Steroidogenesis Pathways

Due to its role as a key intermediate, this compound serves as a critical precursor in in vitro assays designed to reconstitute or analyze the biosynthetic pathway of adrenal steroids . Its unique Δ5-3β-hydroxy structure differentiates it from other 16α-hydroxylated precursors and is required for accurate metabolic profiling.

Analytical Reference Standard for Metabolomics

As an endogenous human metabolite [2], 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE is required as a high-purity reference standard for the identification and quantification of steroids in complex biological matrices (e.g., serum, urine, CSF) using LC-MS/MS or GC-MS . Its use ensures accurate detection of this specific analyte in clinical or metabolomics research.

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